methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate
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Overview
Description
Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the nitro group and the ester functionality makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate typically involves the formation of the pyrazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent selection and temperature control are crucial factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted pyrazoles .
Scientific Research Applications
Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the active pyrazole moiety, which can then interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
- Ethyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate
- Methyl 3-[3-nitro-5-(methyl)-1H-pyrazol-1-yl]butanoate
Uniqueness
Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. The combination of the nitro group and the ester functionality also provides a versatile platform for chemical modifications .
Properties
Molecular Formula |
C11H17N3O4 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
methyl 3-(3-nitro-5-propan-2-ylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C11H17N3O4/c1-7(2)9-6-10(14(16)17)12-13(9)8(3)5-11(15)18-4/h6-8H,5H2,1-4H3 |
InChI Key |
AHFTUBKJDLCJFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1C(C)CC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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